4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole: Structural Properties, Synthesis, and Applications in Modern Medicinal Chemistry
4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole: Structural Properties, Synthesis, and Applications in Modern Medicinal Chemistry
The "Escape from Flatland" Imperative
In contemporary drug discovery, the over-reliance on flat,
4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (CAS: 1927883-61-1)[1] represents a masterclass in modern scaffold design. By fusing the versatile hydrogen-bonding capacity of a pyrazole ring with the rigid, polar, and highly
Structural and Physicochemical Profiling
Understanding the intrinsic properties of this building block is critical for predicting its behavior within a larger drug-like molecule. The table below summarizes its core physicochemical metrics[1][4].
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole | Defines the regiochemistry of the ether linkage. |
| CAS Number | 1927883-61-1 | Unique identifier for procurement and registry. |
| Molecular Formula | C7H11N3O | Low molecular weight (Fragment-like). |
| Molecular Weight | 153.18 g/mol | Highly efficient for Fragment-Based Drug Discovery (FBDD). |
| SMILES | c1n[nH]cc1COC1CNC1 | Computable string for in silico docking. |
| H-Bond Donors | 2 | Provided by the pyrazole NH and azetidine NH. |
| H-Bond Acceptors | 3 | Provided by the pyrazole N, azetidine N, and ether O. |
| Fraction | 0.57 (4 out of 7 carbons) | High |
Causality & Experience: The Pharmacophore Rationale
As an application scientist, I frequently recommend this scaffold to replace bulky piperidine or morpholine rings. The azetidine ring acts as a constrained bioisostere; its reduced ring size lowers the steric penalty during target binding while significantly decreasing lipophilicity (
Fig 1: Pharmacophore mapping and functional contributions of the compound's structural motifs.
Synthetic Methodology: Assembly of the Scaffold
The de novo synthesis of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole relies on a regioselective Williamson ether synthesis[5]. To prevent unwanted side reactions, orthogonal protecting groups must be employed.
Experimental Protocol 1: Regioselective Williamson Etherification
Objective: Couple N-Boc-azetidin-3-ol with 4-(chloromethyl)-1-trityl-1H-pyrazole, followed by global deprotection.
-
Alkoxide Formation:
-
Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere. Add N-Boc-azetidin-3-ol (1.0 eq) dropwise. Stir for 30 minutes.
-
Causality: The inert atmosphere prevents the dangerous reaction of NaH with atmospheric moisture. The 0 °C temperature controls the exothermic deprotonation, generating a highly nucleophilic alkoxide required for the subsequent
displacement.
-
-
Etherification:
-
Procedure: Add a solution of 4-(chloromethyl)-1-trityl-1H-pyrazole (1.1 eq) in DMF dropwise to the alkoxide mixture. Warm to room temperature and stir for 4 hours.
-
Causality: The bulky trityl (triphenylmethyl) protecting group on the pyrazole nitrogen is critical; it sterically hinders competitive N-alkylation, ensuring strictly regioselective O-alkylation at the azetidine oxygen.
-
-
Workup & In-Process Validation:
-
Procedure: Quench the reaction carefully with saturated aqueous
. Extract with EtOAc, wash the organic layer extensively with 5% aqueous LiCl, dry over , and concentrate. -
Causality:
safely neutralizes excess NaH. The 5% LiCl wash is a highly effective technique for partitioning DMF into the aqueous phase, preventing solvent carryover. Validate the protected intermediate via LC-MS (monitor for the ion).
-
-
Global Deprotection:
-
Procedure: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA, 20% v/v) and Triethylsilane (TES, 2.0 eq). Stir at room temperature for 2 hours.
-
Causality: TFA cleanly cleaves both the Boc (from the azetidine) and Trityl (from the pyrazole) protecting groups simultaneously. TES is mandatory here; it acts as a carbocation scavenger, trapping the highly reactive trityl cation and preventing it from re-alkylating the nucleophilic pyrazole or azetidine rings.
-
-
Isolation:
-
Procedure: Concentrate under reduced pressure, neutralize with Amberlyst A21 ion-exchange resin, and purify via reverse-phase HPLC to yield the pure target compound.
-
Applications in Drug Discovery & Scaffold Incorporation
Once synthesized, this building block is typically incorporated into larger drug candidates via the highly reactive secondary amine of the azetidine ring. It is frequently utilized in the optimization of kinase inhibitors, Selective Estrogen Receptor Degraders (SERDs)[2], and NAAA inhibitors[3].
Fig 2: Lead optimization workflow utilizing the azetidine-pyrazole scaffold for improved Fsp3.
Experimental Protocol 2: Scaffold Incorporation via Amide Coupling
Objective: Couple the azetidine nitrogen of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole to a target carboxylic acid core.
-
Carboxylic Acid Activation:
-
Procedure: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt active ester. DIPEA acts as a non-nucleophilic proton sponge, deprotonating the acid without interfering with the coupling kinetics.
-
-
Amine Coupling:
-
Procedure: Add 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (1.1 eq) to the activated ester solution. Stir at room temperature for 2 hours.
-
Causality: The secondary amine of the azetidine ring is sterically hindered and less nucleophilic than a primary amine. The superior reactivity of the HATU-generated HOAt ester ensures complete conversion where standard reagents (like EDC/HOBt) often stall or fail.
-
-
Workup & Final Validation:
-
Procedure: Dilute the reaction with EtOAc. Wash sequentially with saturated
, water, and brine. Dry over and concentrate. -
Self-Validation: Monitor the reaction via TLC using a ninhydrin stain. The disappearance of the secondary amine (which stains yellow/brown with ninhydrin) confirms successful coupling. Confirm the final product mass and purity via high-resolution LC-MS and
-NMR.
-
References
- 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole | CAS#:1927883-61-1. Chemsrc.
- Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry - ACS Publications.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications.
- Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. ACS Publications.
Sources
- 1. 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole | CAS#:1927883-61-1 | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1927883-61-1_4-[(Azetidin-3-yloxy)methyl]-1H-pyrazoleCAS号:1927883-61-1_4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
